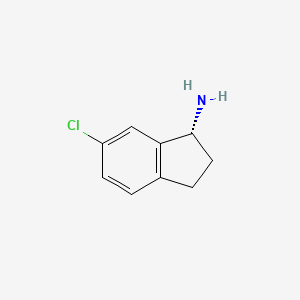
(R)-6-Chloro-2,3-dihydro-1H-inden-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-Chloro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a chlorine atom and an indane backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Chloro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with 6-chloroindanone.
Reduction: The ketone group of 6-chloroindanone is reduced to form 6-chloro-2,3-dihydro-1H-inden-1-ol.
Amination: The hydroxyl group is then converted to an amine group through an amination reaction, often using reagents such as ammonia or amines in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for ®-6-Chloro-2,3-dihydro-1H-inden-1-amine may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for the reduction step, and automated systems for the amination process to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-6-Chloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted indane derivatives.
科学的研究の応用
®-6-Chloro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-6-Chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
6-Chloroindanone: A precursor in the synthesis of ®-6-Chloro-2,3-dihydro-1H-inden-1-amine.
Indan-1-amine: A structurally similar compound without the chlorine atom.
2,3-Dihydro-1H-inden-1-amine: Another related compound lacking the chlorine substitution.
Uniqueness
®-6-Chloro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the chlorine atom and its chiral nature, which can impart specific biological activities and selectivity in reactions. This makes it a valuable compound in the synthesis of chiral drugs and other complex molecules.
特性
分子式 |
C9H10ClN |
|---|---|
分子量 |
167.63 g/mol |
IUPAC名 |
(1R)-6-chloro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H10ClN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2/t9-/m1/s1 |
InChIキー |
RDDLLTZZPGSGPO-SECBINFHSA-N |
異性体SMILES |
C1CC2=C([C@@H]1N)C=C(C=C2)Cl |
正規SMILES |
C1CC2=C(C1N)C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


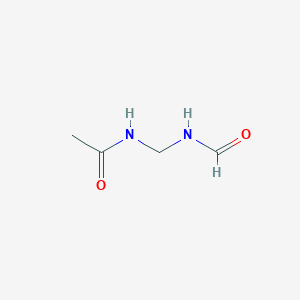
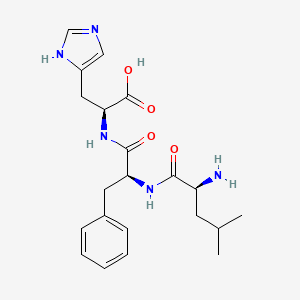
![6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12931769.png)

![[4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12931776.png)
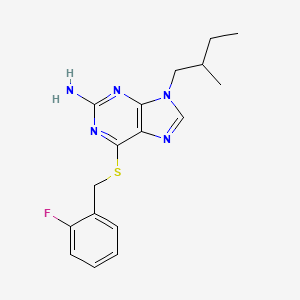
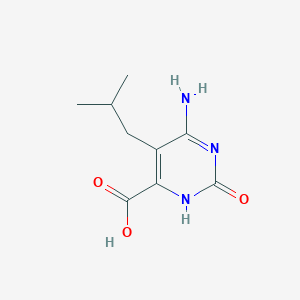
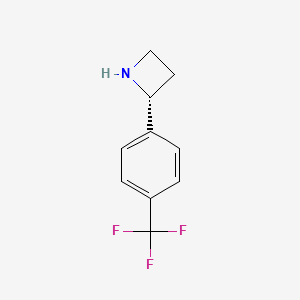
![N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B12931798.png)
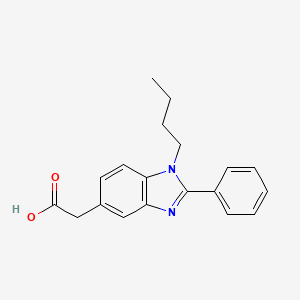

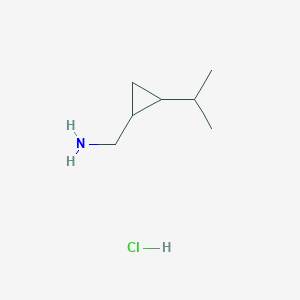
![4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one](/img/structure/B12931820.png)

